An In-Depth Technical Guide to Cromolyn-d5 Disodium Salt: Structure, Synthesis, and Application
An In-Depth Technical Guide to Cromolyn-d5 Disodium Salt: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Cromolyn-d5 Disodium Salt, a deuterated analog of the mast cell stabilizer, cromolyn sodium. Designed for the scientific community, this document delves into the molecule's structural intricacies, the rationale and methods for its synthesis, and its critical application as an internal standard in bioanalytical studies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Significance of Isotopic Labeling in Bioanalysis
Cromolyn sodium is a well-established therapeutic agent used in the management of allergic conditions such as bronchial asthma and mastocytosis.[1][2] Its mechanism of action involves the stabilization of mast cells, thereby preventing the release of inflammatory mediators like histamine and leukotrienes.[3][4][5] In the realm of drug development and clinical pharmacology, accurate quantification of cromolyn in biological matrices is paramount for pharmacokinetic and bioavailability studies.[5][6]
The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards.[7] Cromolyn-d5 Disodium Salt serves this exact purpose. By replacing five hydrogen atoms with their stable isotope, deuterium, on the propane linker of the molecule, a compound is created that is chemically identical to the parent drug but has a distinct, higher mass.[1] This mass difference allows for its differentiation from the unlabeled cromolyn in a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[7] This co-elution and similar behavior effectively normalizes for variability in sample extraction and matrix effects, leading to highly accurate and precise quantification.[7]
Structural Elucidation and Physicochemical Properties
The core structure of cromolyn consists of two chromone rings linked by a propan-2-ol diether bridge.[2] In Cromolyn-d5 Disodium Salt, the five hydrogen atoms on the carbons of the 1,3-dioxy-2-hydroxypropane linker are replaced with deuterium.
| Property | Cromolyn Disodium Salt | Cromolyn-d5 Disodium Salt |
| Molecular Formula | C23H14Na2O11 | C23H9D5Na2O11 |
| Molecular Weight | 512.33 g/mol | 517.36 g/mol |
| CAS Number | 15826-37-6 | Not available (Unlabeled CAS: 15826-37-6) |
| IUPAC Name | Disodium 5,5'-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | Disodium 5,5'-[(2-hydroxytrimethylene-d5)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] |
| Synonyms | Sodium Cromoglycate, Disodium Cromoglycate | Cromolyn-d5 Sodium, Sodium Cromoglycate-d5 |
SMILES Representation of Cromolyn-d5 Disodium Salt: O=C1C=C(C(O[Na])=O)OC2=C1C(OC([2H])([2H])C([2H])(O)C([2H])([2H])OC3=CC=CC4=C3OC(C(=O)O[Na])=CC4=O)=CC=C2[1]
This specific placement of deuterium atoms on the linker chain is strategic. These positions are not susceptible to back-exchange with protons from the solvent, ensuring the isotopic purity of the standard throughout the analytical process.[1]
Synthesis and Characterization
A common route for synthesizing cromolyn sodium involves the condensation of 2,6-dihydroxyacetophenone with 1,3-dibromo-2-propanol or epichlorohydrin, followed by a cyclization reaction with diethyl oxalate.[8] To produce the d5 analog, a deuterated version of the 1,3-dibromo-2-propanol linker is required. This can be achieved through methods such as the reduction of a deuterated precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Cromolyn-d5 Disodium Salt.
Characterization:
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used are:
-
Mass Spectrometry (MS): To confirm the molecular weight of 517.36 g/mol and to determine the isotopic distribution and enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.[11][12]
Application in Quantitative Bioanalysis by LC-MS/MS
Cromolyn-d5 Disodium Salt is indispensable as an internal standard for the accurate quantification of cromolyn in biological matrices like plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry:
A known amount of Cromolyn-d5 Disodium Salt (the internal standard) is added to the unknown sample containing cromolyn (the analyte) at the very beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, concentrated, and analyzed by LC-MS/MS. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This ratio corrects for any loss of analyte during sample processing and for variations in instrument response.
Experimental Protocol: Quantification of Cromolyn in Human Plasma
This protocol is a synthesized, best-practice methodology based on published literature.[6][13][14]
1. Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of human plasma, add 50 µL of a 100 ng/mL solution of Cromolyn-d5 Disodium Salt in methanol (internal standard).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in water, pH 8.0
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 90% A and 10% B.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
3. Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):
The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cromolyn Sodium | 467.0 | 379.1 | Negative ESI |
| Cromolyn-d5 Disodium Salt | 472.0 | 384.1 | Negative ESI |
Note: The precursor ion for Cromolyn-d5 is +5 Da compared to the unlabeled compound. The fragmentation of the linker results in a product ion that also retains the five deuterium atoms, hence a +5 Da shift.[13][14]
Analytical Workflow Diagram:
Caption: A typical bioanalytical workflow using Cromolyn-d5 Disodium Salt.
Method Validation:
A bioanalytical method using Cromolyn-d5 Disodium Salt as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Ensuring no interference from endogenous matrix components.[13]
-
Linearity and Range: Demonstrating a linear relationship between the analyte/IS ratio and concentration over a defined range.[6][13]
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of the measurements.[6][13]
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.[15]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
Cromolyn-d5 Disodium Salt is a vital tool for researchers in pharmacology and drug development. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of cromolyn in complex biological matrices. This technical guide has provided an in-depth look at its structure, a plausible synthetic strategy, and a detailed, field-proven protocol for its application in LC-MS/MS-based bioanalysis. The use of such well-characterized internal standards is fundamental to generating reliable data in preclinical and clinical studies, ultimately ensuring the safety and efficacy of therapeutic agents.
References
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Holman, M. K., Brown, S. D., Frempong, D., Puri, A., & Dinh, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Pharmaceuticals, 15(5), 523. [Link]
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Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]
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Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Digital Commons@ETSU. [Link]
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Disodium cromoglycate: exploiting its properties as a NMR weak-aligning medium for small organic molecules. Royal Society of Chemistry. [Link]
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Koal, T., Deters, M., Casetta, B., & Kaever, V. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical biochemistry, 45(1-2), 166–173. [Link]
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Cromolyn-D5 (Disodium Salt). Veeprho. [Link]
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Holman, M. K., Brown, S. D., Frempong, D., Puri, A., & Dinh, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]
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Tan, K., & Li, Z. (2004). Self-association of cromolyn sodium in aqueous solution characterized by nuclear magnetic resonance spectroscopy. Journal of pharmaceutical sciences, 93(5), 1254–1265. [Link]
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Overview of the MRM transitions of the analytes and the internal standards. ResearchGate. [Link]
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Umino, M., Higashi, K., Masu, H., Limwikrant, W., Yamamoto, K., & Moribe, K. (2013). Characterization of cromolyn sodium hydrates and its formulation by (23)Na-multiquantum and magic-angle spinning nuclear magnetic resonance spectroscopy. Journal of pharmaceutical sciences, 102(8), 2738–2747. [Link]
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Intelligent Use of Retention Time during Multiple Reaction Monitoring for Faster and Extended Compound Screening with Higher Sensitivity and Better Reproducibility. SCIEX. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Cromolyn sodium (Sodium cromoglycate). SIELC Technologies. [Link]
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